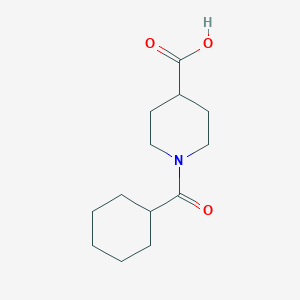

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid

Description

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a cyclohexylcarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. This structural motif confers a balance of lipophilicity (from the cyclohexyl group) and polarity (from the carboxylic acid), making it a versatile intermediate in medicinal chemistry and drug design. Its applications span enzyme inhibition, prodrug development, and bioactive molecule synthesis .

Properties

IUPAC Name |

1-(cyclohexanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQOTAQXXZTTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine-4-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclohexylcarbonyl group is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone or piperidine-4-carboxylic acid derivatives.

Reduction: Formation of cyclohexanol or piperidine-4-methanol derivatives.

Substitution: Formation of various substituted piperidine or cyclohexylcarbonyl derivatives.

Scientific Research Applications

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylcarbonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Ring Size Effects: Cyclohexyl (6-membered) vs. cyclopentyl (5-membered) vs. cyclobutyl (4-membered) substituents alter steric bulk and conformational flexibility.

- Functional Group Diversity : The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid enhances hydrophilicity compared to the lipophilic cyclohexylcarbonyl group, impacting solubility and membrane permeability .

Physicochemical Properties

| Property | 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~267.3 g/mol (estimated) | 229.25 g/mol | 312.34 g/mol |

| Hydrogen Bond Donors | 2 (COOH + NH) | 2 (COOH + NH) | 3 (COOH + NH + SO₂NH₂) |

| Log S (ESOL) | ~-3.5 (low solubility) | -2.8 (moderate solubility) | -2.1 (higher solubility due to sulfonamide) |

| TPSA (Topological Polar Surface Area) | ~70 Ų | 75 Ų | 120 Ų |

| GI Absorption | Low (high lipophilicity) | Moderate | Low (high polarity) |

Key Observations :

- The sulfamoylbenzoyl derivative (TPSA = 120 Ų) exhibits significantly higher polarity than the cyclohexylcarbonyl analog, reducing blood-brain barrier (BBB) penetration but improving aqueous solubility .

- Halogenated analogs (e.g., 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid) show moderate solubility in organic solvents like chloroform and DMSO, enhancing their utility in hydrophobic environments .

Biological Activity

1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₁NO₃. It is characterized by a piperidine ring substituted with a cyclohexylcarbonyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclohexylcarbonyl moiety enhances the compound's binding affinity, while the piperidine ring influences its pharmacokinetic properties.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that certain piperidine derivatives can inhibit viral replication, specifically against HIV-1 integrase, by disrupting key protein interactions within the virus lifecycle . The structural similarity of this compound to these derivatives suggests it may also possess antiviral activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving various piperidine derivatives, including those structurally related to this compound, compounds were tested on human cell lines (e.g., MT-4 cells) to determine their cytotoxic effects. Results indicated that many compounds exhibited acceptable levels of cytotoxicity, with CC₅₀ values greater than 100 µM considered non-toxic .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Inhibition of HIV-1 integrase interactions with a percentage inhibition exceeding 50% | Structure-activity relationship (SAR) analysis |

| Study B | Cytotoxicity evaluation showing CC₅₀ values above 100 µM for most derivatives | Testing on human MT-4 cell lines |

| Study C | Potential as a building block for biologically active compounds in medicinal chemistry | Synthesis and characterization of derivatives |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid with cyclohexanecarbonyl chloride in the presence of bases such as triethylamine . This compound serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.